molecular formula C₁₁H₂₂FNO₄P B1140254 4-Ethoxyfluorophosphinyloxy TEMPO CAS No. 37566-53-3

4-Ethoxyfluorophosphinyloxy TEMPO

Cat. No.: B1140254
CAS No.: 37566-53-3
M. Wt: 282.27
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxyfluorophosphinyloxy TEMPO typically involves the reaction of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with ethoxyfluorophosphine. The reaction is carried out under controlled conditions to ensure the stability of the free radical .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the purity and stability of the compound .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxyfluorophosphinyloxy TEMPO undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different oxo derivatives, while reduction typically produces hydroxylamine derivatives .

Scientific Research Applications

4-Ethoxyfluorophosphinyloxy TEMPO is extensively used in scientific research due to its stable free radical nature. Some of its applications include:

    Chemistry: Used as a spin label in electron paramagnetic resonance (EPR) spectroscopy to study molecular dynamics and interactions.

    Biology: Employed in the study of biological membranes and proteins by labeling specific sites and tracking their movements.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its radical scavenging properties.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which 4-Ethoxyfluorophosphinyloxy TEMPO exerts its effects is primarily through its stable free radical nature. It interacts with other molecules by accepting or donating electrons, which can lead to various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as interacting with biological membranes in biological studies or catalyzing reactions in industrial applications .

Comparison with Similar Compounds

Uniqueness of 4-Ethoxyfluorophosphinyloxy TEMPO: this compound is unique due to its ethoxyfluorophosphinyloxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific applications where other TEMPO derivatives may not be as effective .

Properties

InChI

InChI=1S/C11H22FNO4P/c1-6-16-18(12,15)17-9-7-10(2,3)13(14)11(4,5)8-9/h9H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEKVLLLJUKXMKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OC1CC(N(C(C1)(C)C)[O])(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22FNO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37566-53-3
Record name 4-(Ethoxyfluorophosphinyloxy)-TEMPO
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